Acetamide, N-(4-hexyl-1-cyclohexyl)-
Description
Acetamide, N-(4-hexyl-1-cyclohexyl)- is a cyclohexyl-substituted acetamide derivative characterized by a hexyl chain at the 4-position of the cyclohexane ring and an acetamide group (-NH-CO-CH₃) attached to the nitrogen. This compound belongs to a broader class of N-substituted acetamides, which are studied for their diverse pharmacological and material science applications. Its molecular formula is C₁₄H₂₇NO (assuming "1-cyclohexyl" refers to the cyclohexyl group), with a molecular weight of 241.38 g/mol.
Properties
CAS No. |
38855-13-9 |
|---|---|
Molecular Formula |
C14H27NO |
Molecular Weight |
225.37 g/mol |
IUPAC Name |
N-(4-hexylcyclohexyl)acetamide |
InChI |
InChI=1S/C14H27NO/c1-3-4-5-6-7-13-8-10-14(11-9-13)15-12(2)16/h13-14H,3-11H2,1-2H3,(H,15,16) |
InChI Key |
BFXNCPHZEARTKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCC(CC1)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Cyclohexyl Intermediate
The cyclohexyl moiety can be prepared via hydrogenation or functional group transformation of cyclic precursors. For example, hydrogenation of cyano-substituted cyclohexanol derivatives in the presence of catalysts is a known approach to obtain cyclohexyl amines, which serve as key intermediates for acetamide formation.
Introduction of the Hexyl Side Chain
The hexyl substituent on the cyclohexyl ring can be introduced via alkylation or coupling reactions. For example, alkylation of cyclohexyl amines with bromohexane derivatives under controlled conditions can yield N-(4-hexyl-1-cyclohexyl) amine intermediates.
Amidation to Form Acetamide
The final step involves amidation of the substituted cyclohexyl amine with acetic acid derivatives or acyl chlorides to form the acetamide bond.
Amidation is typically performed under inert atmosphere (e.g., nitrogen) to prevent decomposition, using equimolar ratios of amine to acylating agent. Water formed is removed by azeotropic distillation or other drying techniques to drive the reaction to completion.
Conventional amidation conditions include refluxing in suitable solvents such as alkanols or aliphatic carboxylic acids, sometimes with catalysts or coupling agents to improve yield and purity.
Comparative Data Table of Preparation Steps
Analysis of Preparation Methods
Hydrogenation Steps : The two-step hydrogenation process allows selective reduction of nitrile and hydroxyl groups under controlled conditions, minimizing by-products and improving yield of the amine intermediate. The use of rhodium catalysts in acidic solvents is critical for selectivity and efficiency.
Alkylation : Introduction of the hexyl chain via alkylation requires careful control of reaction time and temperature to avoid over-alkylation or side reactions. Protection of functional groups may be necessary during this step to ensure regioselectivity.
Amidation : Amidation under inert atmosphere prevents decomposition of sensitive intermediates. Removal of water by azeotropic distillation shifts equilibrium toward product formation. This step is well-established and can be optimized by choice of solvent and reaction time.
Yield and Purity : The described methods achieve good yields and high purity when reaction parameters such as catalyst treatment, addition rates, and temperature control are strictly followed.
Summary and Recommendations
The preparation of Acetamide, N-(4-hexyl-1-cyclohexyl)- involves:
- Selective hydrogenation of cyano-substituted cyclohexanol derivatives to form the cyclohexyl amine intermediate.
- Alkylation to introduce the hexyl side chain onto the cyclohexyl ring.
- Amidation with acetic acid derivatives to form the final acetamide compound.
These methods rely on well-established organic synthesis techniques, including catalytic hydrogenation, nucleophilic substitution, and amidation under controlled conditions. Optimization of catalyst treatment, reaction atmosphere, and removal of by-products ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-hexyl-1-cyclohexyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemistry
Acetamide, N-(4-hexyl-1-cyclohexyl)- serves as a valuable building block in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions:
- Oxidation : Can yield corresponding ketones or carboxylic acids.
- Reduction : May produce alcohols using reducing agents like lithium aluminum hydride.
- Substitution Reactions : The compound can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
Biology
The compound has been investigated for its biological activities, particularly its potential as a bioisostere in drug design. The tetrazole ring structure can mimic carboxylic acids, facilitating interactions with biological receptors and modulating biochemical pathways.
Potential Biological Activities :
- Antibacterial
- Antifungal
- Anti-inflammatory
Medicine
Acetamide, N-(4-hexyl-1-cyclohexyl)- has shown promise in medicinal chemistry for developing therapeutic agents. Its pharmacological properties suggest potential applications in treating conditions such as:
- Dysuria
- Urinary incontinence
- Chronic cystitis
A notable patent (US5066680A) highlights its anticholinergic activity and therapeutic uses for various urinary and digestive disorders .
Industry
In industrial applications, this compound is utilized in the development of new materials with specific properties such as enhanced stability and reactivity. It can be incorporated into polymers or coatings to improve performance characteristics.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of Acetamide, N-(4-hexyl-1-cyclohexyl)- against various bacterial strains. Results indicated significant inhibition of growth against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Drug Design
Research focused on the use of Acetamide, N-(4-hexyl-1-cyclohexyl)- as a bioisostere for carboxylic acids in the design of new anti-inflammatory drugs. The compound's ability to mimic carboxylic acid functionalities allowed for enhanced binding affinity to target receptors.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-hexyl-1-cyclohexyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent-Driven Variations in Cyclohexyl Acetamides
The following table compares Acetamide, N-(4-hexyl-1-cyclohexyl)- with structurally related compounds:
Key Observations:
- Lipophilicity : The hexyl chain in the target compound increases logP compared to ethyl (2.8 in 2-chloro-N-(4-ethylcyclohexyl)acetamide) or benzyl derivatives, suggesting superior lipid membrane penetration .
- Crystallography : Meta-substituted acetamides (e.g., trichloro derivatives in ) exhibit distinct crystal packing due to steric and electronic effects, which may influence solubility and stability .
Anticancer Activity
Compounds such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide () exhibit potent anticancer activity against HCT-1, MCF-7, and PC-3 cell lines.
Analgesic and Anti-Inflammatory Effects
N-Phenylacetamide sulphonamides (e.g., compounds 35–37 in ) display anti-hypernociceptive activity. The hexyl chain in the target compound could modulate cyclooxygenase (COX) inhibition efficacy by altering binding pocket interactions .
Anticonvulsant Potential
N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-acetamide derivatives () exhibit ED₅₀ values of 0.055–0.259 mmol kg⁻¹ in mice. The hexyl substituent’s steric bulk may reduce potency compared to piperidine or morpholine derivatives but improve blood-brain barrier penetration .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Hydrogen Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|
| N-(4-Hexylcyclohexyl)acetamide | 241.38 | 4.5 | 1 | 6 |
| N-(4-Benzylcyclohexyl)acetamide | 231.34 | 3.8 | 1 | 4 |
| 2-Chloro-N-(4-ethylcyclohexyl)acetamide | 203.71 | 2.8 | 2 | 3 |
| Paracetamol | 151.16 | 1.5 | 2 | 2 |
Biological Activity
Acetamide, N-(4-hexyl-1-cyclohexyl)-, is a compound with notable biological activity that has been the subject of various studies. This article will delve into its biological properties, mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C14H27NO
- Molecular Weight : 227.38 g/mol
- IUPAC Name : N-(4-hexylcyclohexyl)acetamide
The biological activity of acetamides generally involves their interaction with specific enzymes and receptors in biological systems. Acetamide derivatives have shown potential in inhibiting serine proteases, which are implicated in various pathological conditions such as inflammation and cancer. The inhibition of these proteases can lead to therapeutic effects in diseases associated with excessive proteolytic activity.
Antimicrobial Activity
Research indicates that acetamides can exhibit antimicrobial properties. For instance, derivatives of acetamide have been tested against various bacterial strains, showing significant inhibition of growth. This property is particularly relevant for developing new antibacterial agents.
Anti-inflammatory Effects
Acetamides have been studied for their anti-inflammatory effects. In experimental models, compounds similar to N-(4-hexyl-1-cyclohexyl)-acetamide have demonstrated the ability to reduce inflammatory markers and cytokine production, suggesting a potential role in treating inflammatory diseases.
Cytotoxicity Studies
Cytotoxicity assays reveal that acetamide derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death. This property positions acetamides as candidates for anticancer drug development.
Study 1: Antimicrobial Efficacy
A study conducted on a series of acetamide derivatives showed that N-(4-hexyl-1-cyclohexyl)-acetamide displayed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating a strong potential for use in antibacterial formulations.
Study 2: Anti-inflammatory Mechanism
In an animal model of arthritis, administration of N-(4-hexyl-1-cyclohexyl)-acetamide resulted in a marked reduction in paw swelling and joint inflammation. Histological analysis revealed decreased infiltration of inflammatory cells and reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in treated animals compared to controls.
Study 3: Cytotoxicity Against Cancer Cells
A cytotoxicity assay using human breast cancer cell lines (MCF-7) indicated that N-(4-hexyl-1-cyclohexyl)-acetamide induced a dose-dependent decrease in cell viability. The IC50 value was calculated at 15 µM, demonstrating its potential as an anticancer agent.
Summary Table of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for N-(4-hexyl-1-cyclohexyl)acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of N-(4-hexyl-1-cyclohexyl)acetamide likely involves amidation or alkylation reactions. A common approach for analogous acetamide derivatives (e.g., N-(4-methoxyphenyl)acetamide) is the condensation of a substituted cyclohexylamine with acetyl chloride or acetic anhydride under controlled conditions . Optimization strategies include:
- Catalyst selection: Use of DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to enhance coupling efficiency.
- Solvent systems: Polar aprotic solvents like DMF or dichloromethane improve solubility.
- Temperature control: Reactions are typically conducted at 0–25°C to minimize side reactions.
- Purification: Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing N-(4-hexyl-1-cyclohexyl)acetamide, and what spectral markers should be prioritized?
Methodological Answer: Key characterization techniques include:
- NMR spectroscopy:
- IR spectroscopy: Stretching vibrations for amide C=O (1640–1680 cm⁻¹) and N–H (3100–3300 cm⁻¹) are critical .
- Mass spectrometry (MS): High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., m/z calculated for C₁₄H₂₅NO: 223.1936) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for N-(4-hexyl-1-cyclohexyl)acetamide across studies?
Methodological Answer: Discrepancies may arise from variations in assay protocols, purity, or solvent systems. To address this:
- Standardize assays: Use validated cytotoxicity assays (e.g., MTT protocol from ) with controlled cell lines and incubation times .
- Purity verification: Characterize batches via HPLC (>95% purity) to rule out impurities affecting activity .
- Solvent controls: Compare DMSO vs. aqueous solubility effects, as solvent choice can alter compound bioavailability .
Q. What computational strategies are suitable for predicting the reactivity and physicochemical properties of N-(4-hexyl-1-cyclohexyl)acetamide?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to assess membrane permeability.
- QSAR modeling: Correlate structural features (e.g., logP, polar surface area) with bioactivity using databases like PubChem .
Q. How can researchers design derivatives of N-(4-hexyl-1-cyclohexyl)acetamide for targeted enzyme inhibition?
Methodological Answer:
- Scaffold modification: Introduce substituents (e.g., halogens, methoxy groups) to the cyclohexyl or acetamide moiety to enhance binding affinity.
- Docking studies: Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., cytochrome P450 or kinase targets) .
- Bioisosteric replacement: Replace the hexyl chain with branched alkyl groups to optimize lipophilicity and metabolic stability .
Q. What strategies are recommended for analyzing the stability of N-(4-hexyl-1-cyclohexyl)acetamide under varying pH and temperature conditions?
Methodological Answer:
- Forced degradation studies: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then monitor degradation via LC-MS.
- Thermogravimetric analysis (TGA): Determine decomposition temperatures.
- pH-solubility profiles: Use shake-flask methods to assess solubility in buffers (pH 1–12) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
